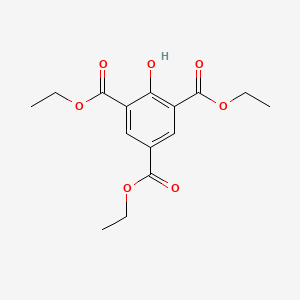
Triethyl 2-hydroxybenzene-1,3,5-tricarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Triethyl 2-hydroxybenzene-1,3,5-tricarboxylate is an organic compound with the molecular formula C15H18O6 It is a derivative of benzene, featuring three ester groups and a hydroxyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Triethyl 2-hydroxybenzene-1,3,5-tricarboxylate typically involves the esterification of 2-hydroxybenzene-1,3,5-tricarboxylic acid with ethanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete esterification. The product is then purified through recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar process but on a larger scale. Continuous flow reactors may be used to enhance efficiency and yield. The use of high-purity reagents and optimized reaction conditions ensures the production of high-quality this compound.
Análisis De Reacciones Químicas
Types of Reactions
Triethyl 2-hydroxybenzene-1,3,5-tricarboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The ester groups can be reduced to alcohols.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base.
Major Products Formed
Oxidation: Formation of 2-keto-1,3,5-tricarboxylate derivatives.
Reduction: Formation of triethyl 2-hydroxybenzene-1,3,5-tricarbinol.
Substitution: Formation of various substituted benzene derivatives.
Aplicaciones Científicas De Investigación
Triethyl 2-hydroxybenzene-1,3,5-tricarboxylate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of Triethyl 2-hydroxybenzene-1,3,5-tricarboxylate involves its interaction with specific molecular targets. The hydroxyl and ester groups allow it to participate in hydrogen bonding and other interactions with enzymes and receptors. These interactions can modulate biological pathways and result in various physiological effects.
Comparación Con Compuestos Similares
Similar Compounds
Triethyl 1,3,5-benzenetricarboxylate: Similar structure but lacks the hydroxyl group.
Trimethyl 1,3,5-benzenetricarboxylate: Similar ester groups but with methyl instead of ethyl groups.
Trimesic acid: The parent acid form without esterification.
Propiedades
Fórmula molecular |
C15H18O7 |
|---|---|
Peso molecular |
310.30 g/mol |
Nombre IUPAC |
triethyl 2-hydroxybenzene-1,3,5-tricarboxylate |
InChI |
InChI=1S/C15H18O7/c1-4-20-13(17)9-7-10(14(18)21-5-2)12(16)11(8-9)15(19)22-6-3/h7-8,16H,4-6H2,1-3H3 |
Clave InChI |
TXVATZYFSBOXFW-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1=CC(=C(C(=C1)C(=O)OCC)O)C(=O)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


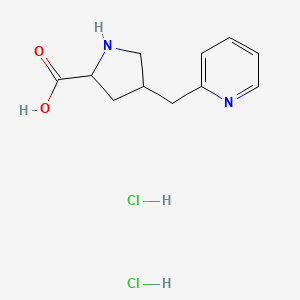
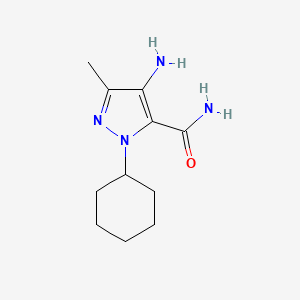
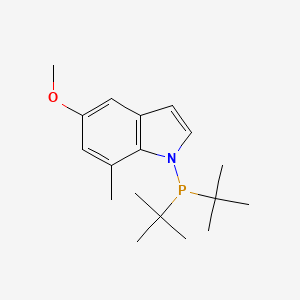
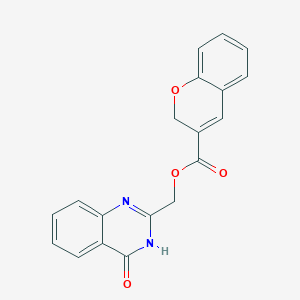
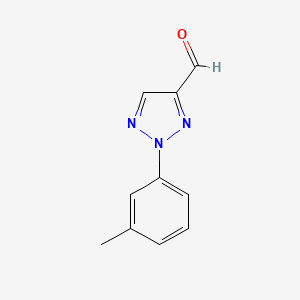
![1-[(S)-1-(Diphenylphosphinomethyl)-2-methylpropyl]-3-[3,5-bis(trifluoromethyl)phenyl]thiourea](/img/structure/B12947402.png)

![4,5-dihydro-3H-benzo[c]azepine](/img/structure/B12947417.png)
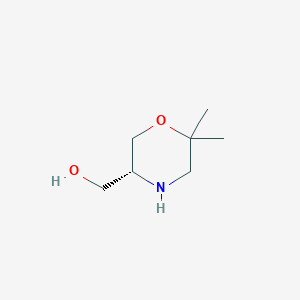
![tert-Butyl ((1R,3R)-3-(trifluoromethyl)-8-azaspiro[4.5]decan-1-yl)carbamate](/img/structure/B12947431.png)
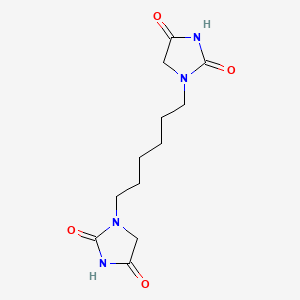
![2,4,8-Tribromo-6H-dibenzo[c,e][1,2]oxaborinin-6-ol](/img/structure/B12947439.png)
![tert-Butyl 6-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxylate](/img/structure/B12947454.png)
![7-Bromo-N-(tert-butyl)thieno[3,2-d]pyrimidin-4-amine](/img/structure/B12947455.png)
